2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride
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Overview
Description
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3O2S. It is primarily used for research purposes and has various applications in scientific studies due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities with 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride.
Cyclohexylamines: Compounds like cyclohexylamine and its derivatives also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H19Cl2N3O2S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2S.2ClH/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11;;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);2*1H |
InChI Key |
IYTXYVNFXRIYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)NC2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
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